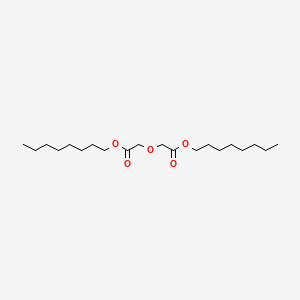

Dioctyl 2,2'-oxydiacetate

Description

Properties

CAS No. |

6634-34-0 |

|---|---|

Molecular Formula |

C20H38O5 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

octyl 2-(2-octoxy-2-oxoethoxy)acetate |

InChI |

InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(21)17-23-18-20(22)25-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |

InChI Key |

RIDUWSCSWADNHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)COCC(=O)OCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation in Dioctyl 2,2 Oxydiacetate Research

Advanced Synthetic Routes for Dioctyl 2,2'-oxydiacetate and its Analogues

The optimization of esterification reactions is a critical area of study to enhance the production of esters like this compound. Methodologies such as response surface methodology (RSM) and factorial design are employed to systematically investigate the influence of various reaction parameters. sciforum.netresearchgate.net These parameters often include reaction time, catalyst concentration, molar ratio of reactants, and temperature. sciforum.netresearchgate.net

For instance, in the synthesis of similar esters like dioctyl phthalate (B1215562), studies have shown that optimizing factors such as the molar ratio of alcohol to anhydride (B1165640) and the amount of catalyst can significantly increase the reaction yield. sciforum.netsciforum.net One study on the synthesis of dioctyl phthalate using a sulfated titanium dioxide nanocatalyst identified the optimal conditions as a reaction time of 83 minutes, a catalyst amount of 9% by weight, and a 2-ethyl hexanol to phthalic anhydride molar ratio of 9:1, which resulted in a yield of 93.7%. sciforum.net Another study on the esterification of saturated palm fatty acid distillate found that the optimal conditions were a reaction temperature of 150 °C, an acid catalyst concentration of 5%, and a reaction time of 6 hours, leading to a yield of approximately 93.1%. tubitak.gov.tr

The primary goal of these optimization studies is to maximize the conversion of the reactants into the desired ester product while minimizing energy consumption and the formation of by-products.

Interactive Data Table: Optimized Esterification Conditions for Dioctyl Ester Synthesis

| Ester Product | Reactants | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (Alcohol:Acid/Anhydride) | Yield (%) |

| Dioctyl Phthalate | Phthalic Anhydride, 2-Ethyl Hexanol | Sulfated Titanium Dioxide | - | 1.38 | 9:1 | 93.7 |

| SFA-TMP Ester | Saturated Palm Fatty Acid, Trimethylolpropane | Sulfuric Acid | 150 | 6 | - | 93.1 |

| Dioctyl Succinate | Succinic Acid, n-Octanol | Phosphotungstic Acid | - | 3 | 3.1:1 | 99.27 |

The choice of catalyst is paramount in esterification reactions as it directly influences the reaction rate and selectivity. While traditional homogeneous acid catalysts are effective, research is increasingly focused on the development of heterogeneous solid acid catalysts. researchgate.net These catalysts offer several advantages, including easier separation from the reaction mixture, potential for reuse, and reduced environmental impact. researchgate.netsnu.ac.kr

Examples of solid acid catalysts investigated for esterification include sulfated metal oxides, such as sulfated titanium dioxide, and phosphotungstic acid supported on materials like activated carbon. sciforum.netresearchgate.net These catalysts have demonstrated high activity and selectivity in the synthesis of various dioctyl esters. sciforum.netresearchgate.net For instance, phosphotungstic acid has been successfully used as an environmentally friendly catalyst for the synthesis of dioctyl succinate, achieving a high esterification rate. researchgate.net The development of novel catalysts aims to improve process efficiency and contribute to more sustainable chemical production.

The principles of green chemistry are increasingly being applied to the synthesis of chemicals like this compound to minimize environmental impact. ijraset.comresearchgate.net Key principles include the use of renewable feedstocks, the design of energy-efficient processes, and the use of catalysts to reduce waste. ijraset.comresearchgate.net

In the context of this compound production, green chemistry approaches focus on several areas:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste at a molecular level. ijraset.com

Use of Catalysts: Employing catalytic reagents in place of stoichiometric reagents to increase selectivity, reduce energy requirements, and minimize waste. snu.ac.krijraset.com The development of reusable heterogeneous catalysts is a key aspect of this approach. snu.ac.kr

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than depleting fossil fuels. ijraset.com

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using highly active catalysts that allow for lower reaction temperatures and shorter reaction times. researchgate.net

The adoption of these green chemistry principles not only leads to more environmentally friendly processes but can also result in more cost-effective and efficient production of this compound. researchgate.netresearchgate.net

Spectroscopic and Chromatographic Techniques for this compound Structural Characterization

Accurate structural characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.org

In the ¹H NMR spectrum of a dioctyl ester, specific signals corresponding to the different types of protons in the octyl chains and the diacetate backbone would be expected. chemicalbook.comchemicalbook.com For example, the protons of the methylene (B1212753) groups adjacent to the oxygen atoms of the ester and ether linkages will have characteristic chemical shifts. rsc.org Similarly, the ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ether linkage, and the various carbons of the octyl chains. rsc.org By analyzing the chemical shifts, integration values, and coupling patterns in the NMR spectra, the precise structure of the synthesized compound can be confirmed. nih.gov

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Ester Carbonyl Groups

| Compound | Solvent | Carbonyl Carbon (C=O) Chemical Shift (ppm) |

| Dioctyl Phthalate | DMSO-d6 | 167.81 |

| SFA-TMP Ester | - | 171.09–174.07 |

| Analogous Ester 1 | DMSO-d6 | 174.64, 172.33 |

| Analogous Ester 2 | DMSO-d6 | 172.74, 169.61 |

Note: The specific chemical shifts for this compound would need to be determined experimentally but are expected to be in a similar range.

Mass spectrometry (MS) is another crucial analytical technique used to determine the molecular weight and confirm the identity of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented, producing a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. nist.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C₂₀H₃₈O₅). The fragmentation pattern would provide further structural information, showing characteristic fragments resulting from the cleavage of the ester and ether bonds. This technique is highly sensitive and can be used to assess the purity of the synthesized product by detecting the presence of any impurities.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative analysis of this compound by identifying its key functional groups. americanpharmaceuticalreview.comnih.gov These methods probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the absorption (IR) or scattering (Raman) of light. americanpharmaceuticalreview.com

The structure of this compound is characterized by two primary functional groups: an ether linkage (-C-O-C-) and two ester groups (-COO-). Both IR and Raman spectroscopy can effectively identify the characteristic vibrations associated with these groups.

Infrared (IR) Spectroscopy: In an IR spectrum of this compound, the most prominent absorption bands would be associated with the C=O and C-O stretching vibrations. The ether group typically exhibits a strong C-O-C stretching band in the fingerprint region, generally between 1000 and 1300 cm⁻¹. The ester functional groups give rise to a very strong and sharp absorption band for the carbonyl (C=O) stretch, expected in the range of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group will appear in the 1300-1000 cm⁻¹ region, often overlapping with the ether stretch.

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Ester | C=O Stretch | IR | 1750 - 1735 | Strong |

| Ester | C-O Stretch | IR | 1300 - 1000 | Medium-Strong |

| Ether | C-O-C Stretch | IR | 1300 - 1000 | Strong |

| Alkyl | C-H Stretch | IR/Raman | 2960 - 2850 | Strong |

| Ester | C=O Stretch | Raman | ~1740 | Strong |

| Alkyl | CH₂ Bending/Wagging | IR/Raman | ~1465 | Medium |

Advanced Purity Assessment and Isolation Techniques for this compound

Chromatographic methods are indispensable for the quantitative analysis and purification of this compound, ensuring its purity and enabling its isolation from reaction byproducts or commercial formulations.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of relatively non-volatile, thermally labile compounds like this compound. Given its ester structure, it is often analyzed alongside other plasticizers, such as phthalates. nih.gov

A common approach for the separation and quantification of this compound is reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase is paired with a polar mobile phase. For a compound of this nature, a C18 or C8 column would be suitable. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure adequate separation from both more polar and less polar impurities. nih.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the ester carbonyl group provides sufficient chromophoric activity, or more universally with an Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). sielc.com

| Parameter | Condition |

|---|---|

| Mode | Reversed-Phase (RP) |

| Stationary Phase (Column) | C18 (e.g., ODS) or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Detector | UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

| Application | Purity assessment, quantification, preparative isolation |

Gas Chromatography (GC) Techniques for this compound Analysis

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. While this compound has a high boiling point, it is amenable to GC analysis, often employed for determining plasticizer content in various materials. nih.govnih.gov The analysis of high molecular weight esters is a well-established application of GC. glsciences.com

For the analysis of this compound, a capillary column with a low- to mid-polarity stationary phase is typically used. Phases such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or equivalent) are common choices. nih.gov Due to the compound's high boiling point, a temperature-programmed oven is necessary, starting at a moderate temperature and ramping up to a higher final temperature (e.g., up to 300°C) to ensure elution. nih.govepa.gov A flame ionization detector (FID) provides excellent sensitivity for this hydrocarbon-rich molecule. For unambiguous identification and quantification, especially in complex matrices, coupling GC with a mass spectrometer (GC-MS) is the preferred method. analytice.com This allows for both retention time matching and mass spectral library confirmation. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Column | Capillary, 5% diphenyl / 95% dimethyl polysiloxane (or similar) |

| Injector Temperature | ~250-300°C |

| Oven Program | Temperature ramp (e.g., 150°C to 300°C at 10°C/min) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC) in this compound Separation

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that combines features of both gas and liquid chromatography. wikipedia.org It is particularly well-suited for the analysis and purification of low to moderate molecular weight, thermally labile molecules, making it a viable and "greener" alternative to HPLC for analyzing compounds like this compound. wikipedia.orgchromatographyonline.com

SFC typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC. jascoinc.com The polarity of the mobile phase can be adjusted by adding a small amount of a polar organic solvent (modifier), such as methanol. This allows for the separation of a wide range of compounds, including polymer additives like plasticizers. researchgate.net The separation can be performed on packed columns similar to those used in HPLC. wikipedia.org SFC is advantageous for preparative separations because the CO₂ mobile phase evaporates upon depressurization, simplifying the isolation of the purified compound. teledynelabs.com

| Parameter | Description |

|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) |

| Modifier | Polar solvents like methanol to adjust elution strength |

| Stationary Phases | Packed columns (e.g., C18, silica, diol) similar to HPLC researchgate.net |

| Advantages | Fast analysis, reduced organic solvent consumption, ideal for preparative work jascoinc.com |

| Application | Analysis and purification of plasticizers and other polymer additives researchgate.net |

Mechanistic Investigations of Dioctyl 2,2 Oxydiacetate Transformations and Interactions

Degradation Pathways of Dioctyl 2,2'-oxydiacetate

The environmental fate and stability of this compound are determined by its susceptibility to various degradation processes, including hydrolysis, oxidation, photolysis, and biodegradation.

Hydrolytic Degradation Mechanisms of this compound

The hydrolysis of this compound involves the cleavage of its ester bonds in the presence of water. This reaction can be catalyzed by either acids or bases. researchgate.netmdpi.com

Under acidic conditions, the hydrolysis of the ester is a reversible reaction, yielding 2,2'-oxydiacetic acid and 2-octanol (B43104). mdpi.comacs.org The reaction is typically slow and requires heating with a large excess of water and a strong acid catalyst to proceed at a reasonable rate. researchgate.netmdpi.com

Basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. researchgate.net The ester is heated with a strong base, such as sodium hydroxide, resulting in the formation of a carboxylate salt (sodium 2,2'-oxydiacetate) and 2-octanol. researchgate.net This process is generally faster and more efficient than acidic hydrolysis. mdpi.com

The primary products of the complete hydrolysis of this compound are detailed in the table below.

| Initial Reactant | Hydrolysis Condition | Primary Products |

| This compound | Acidic (e.g., HCl, H₂SO₄) | 2,2'-Oxydiacetic acid, 2-Octanol |

| This compound | Basic (e.g., NaOH) | Sodium 2,2'-oxydiacetate, 2-Octanol |

This table presents the expected products based on general principles of ester hydrolysis.

Studies on the hydrolysis of a similar compound, dioctyl sulfosuccinate (B1259242) (DOSS), have shown that it undergoes hydrolysis in both pure water and seawater, with a common degradation product being a molecule where one of the octyl groups is replaced by a hydroxyl group. nih.govnih.gov

Oxidative Degradation Profiles of this compound in Various Matrices

The oxidative degradation of this compound can be initiated by factors such as heat, light, and the presence of metal catalysts. This process can lead to the formation of a variety of degradation products, including aldehydes, ketones, and shorter-chain fatty acids. Recent advances have focused on both thermal and photocatalytic oxidative degradation of polymers and their additives. researchgate.net

The ether linkage in this compound is a potential site for oxidative attack. The oxidation of ethers can proceed via the formation of hydroperoxides, which can then decompose to form other oxygenated species. In the context of poly(arylene ether nitrile) composites, the thermal decomposition temperature for 5% weight loss was observed to be above 480 °C, indicating excellent thermal stability. nih.gov

The table below outlines potential oxidative degradation products of this compound.

| Degradation Initiator | Potential Reaction Site | Potential Degradation Products |

| Heat, Oxygen | Ester group | Aldehydes, Ketones, Carboxylic acids |

| Heat, Oxygen | Ether linkage | Hydroperoxides, Aldehydes, Carboxylic acids |

| UV Light, Oxygen | Ester and Ether linkages | Various oxygenated smaller molecules |

This table is a representation of potential degradation products based on the general principles of oxidative degradation of ethers and esters.

Photolytic Degradation Kinetics of this compound under Environmental Conditions

Photolytic degradation is initiated by the absorption of light, particularly in the ultraviolet (UV) spectrum, which can lead to the cleavage of chemical bonds within the this compound molecule. The rate of this degradation is influenced by factors such as the intensity and wavelength of the light, as well as the presence of photosensitizers in the environment.

Studies on the photodegradation of dioctyl sulfosuccinate (DOSS) have shown that it degrades much faster under a UV light source (254 nm) with a half-life in hours, compared to environmentally relevant light sources like a solar simulator, where the half-life is in the order of days. nih.gov The kinetics of photocatalytic degradation of organic compounds are often described using the Langmuir-Hinshelwood model. nih.gov

The table below summarizes the key factors influencing the photolytic degradation of organic compounds like this compound.

| Factor | Influence on Degradation Rate |

| Light Intensity | Higher intensity generally leads to a faster degradation rate. |

| Wavelength | Shorter wavelengths (e.g., UV-C) are typically more energetic and can cause faster degradation. |

| Presence of Photosensitizers | Substances that absorb light and transfer the energy can accelerate degradation. |

| Matrix | The surrounding medium (e.g., water, polymer) can affect light penetration and the availability of reactants. |

This table outlines general factors influencing photolytic degradation based on established principles.

Biodegradation Mechanisms and Microbial Metabolism of this compound

The biodegradation of this compound involves the breakdown of the compound by microorganisms. The process typically begins with the enzymatic hydrolysis of the ester bonds, followed by the metabolism of the resulting 2,2'-oxydiacetic acid and 2-octanol. researchgate.net

The initial step is often the hydrolysis of the ester linkages by esterases, releasing the alcohol (2-octanol) and the dicarboxylic acid (2,2'-oxydiacetic acid). researchgate.netresearchgate.net The released 2-octanol can then be oxidized to the corresponding aldehyde and then to a carboxylic acid. researchgate.net The 2,2'-oxydiacetic acid, also known as diglycolic acid, can be further metabolized. nih.gov

The biodegradation of ether-containing compounds has been studied in various microorganisms. For instance, some bacteria can cleave ether bonds adjacent to terminal carboxyl groups. The biodegradation of another ether-containing compound, decabromodiphenyl ether (BDE-209), has been shown to proceed through a series of debrominated metabolites. nih.gov The biodegradation of 2,4-dichlorophenoxyacetic acid involves the removal of the side chain to form 2,4-dichlorophenol, which is then further degraded.

The table below illustrates a plausible biodegradation pathway for this compound.

| Step | Enzymatic Action | Intermediate/Product |

| 1 | Esterase | 2,2'-Oxydiacetic acid and 2-Octanol |

| 2 | Alcohol Dehydrogenase | 2-Octanone (from 2-Octanol) |

| 3 | Aldehyde Dehydrogenase | Octanoic acid (from 2-Octanone) |

| 4 | Etherase/Oxidase | Further breakdown of 2,2'-Oxydiacetic acid |

| 5 | Beta-oxidation | Metabolism of Octanoic acid |

This table presents a hypothetical biodegradation pathway based on known metabolic routes for similar compounds.

Interaction Mechanisms of this compound with Polymeric Materials

The primary interaction of this compound with polymeric materials is through its function as a plasticizer, which enhances the flexibility and processability of the polymer.

Plasticization Mechanisms of this compound in Polymer Blends

Plasticizers function by inserting their molecules between the polymer chains, thereby weakening the intermolecular forces (van der Waals forces) between these chains. This increases the mobility of the polymer chains, reduces the glass transition temperature (Tg), and imparts flexibility to the material.

The efficiency of a plasticizer is often compared to that of standard plasticizers like dioctyl phthalate (B1215562) (DOP). The table below shows a comparison of mechanical properties of PVC plasticized with different types of plasticizers.

| Plasticizer Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| Phthalate (e.g., DOP) | ~15-25 | ~250-400 | ~70-95 |

| Adipate (B1204190) (e.g., DOA) | ~15-23 | ~300-450 | ~65-90 |

| Ether-dicarboxylate (e.g., this compound) | Expected to be in a similar range, dependent on concentration and compatibility | Expected to be in a similar range, dependent on concentration and compatibility | Expected to be in a similar range, dependent on concentration and compatibility |

This table provides typical ranges for common plasticizers. The values for this compound are hypothetical and would require experimental verification.

Studies on other ether-ester plasticizers have shown their utility in various polymers, including vinyl polymers and rubbers. The presence of ether linkages can contribute to improved low-temperature flexibility. The interaction of plasticizers with polymers can be studied by observing changes in properties such as the glass transition temperature and mechanical properties like tensile strength and elongation at break. nih.gov

Migratory Behavior and Diffusion Kinetics of this compound within Polymer Matrices

There is a notable lack of specific studies focusing on the migratory behavior and diffusion kinetics of this compound in any polymer matrix. General principles of plasticizer migration are well-established, where smaller, lower molecular weight plasticizers tend to migrate more readily out of a polymer matrix, leading to embrittlement of the material. nih.govmdpi.com Factors influencing migration include the plasticizer's molecular weight, the polymer's chemical nature and morphology, temperature, and the chemical environment at the interface. mdpi.comnih.gov However, without specific experimental data for this compound, any discussion of its diffusion coefficient or activation energy for diffusion in polymers would be purely speculative.

Table 1: Migratory and Diffusion Data for this compound in Polymer Matrices

| Parameter | Value | Polymer Matrix | Test Conditions |

| Diffusion Coefficient (cm²/s) | Data not available | - | - |

| Activation Energy for Diffusion (kJ/mol) | Data not available | - | - |

| Migration Rate | Data not available | - | - |

As indicated, no specific data for this compound was found in the public domain.

Interfacial Interactions and Compatibility Studies of this compound with Polymer Chains

The compatibility can be indirectly assessed through parameters like interfacial tension between the plasticizer and the polymer. Lower interfacial tension generally suggests better compatibility. researchgate.netnih.gov However, no studies measuring the interfacial tension or other compatibility metrics for this compound with common polymers like PVC or others were identified.

Table 2: Interfacial and Compatibility Data for this compound with Polymers

| Polymer | Interfacial Tension (mN/m) | Flory-Huggins Interaction Parameter (χ) | Method of Determination |

| Polyvinyl Chloride (PVC) | Data not available | Data not available | - |

| Polystyrene (PS) | Data not available | Data not available | - |

| Polymethyl Methacrylate (PMMA) | Data not available | Data not available | - |

No specific experimental data for this compound was found in the public domain.

Catalytic and Reaction Mechanisms Involving this compound as a Precursor or Product

The synthesis of esters like this compound typically involves the esterification of the corresponding carboxylic acid (2,2'-oxydiacetic acid) with an alcohol (n-octanol), often in the presence of an acid catalyst. google.com The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.

Alternatively, transesterification reactions can also be employed. While specific catalytic systems for the production of this compound are not detailed in the available literature, related compounds like dioctyl phthalate and dioctyl terephthalate (B1205515) are often synthesized using catalysts such as titanates or solid acid catalysts. atamanchemicals.comgoogle.com

There is no information available in the searched literature regarding reactions where this compound serves as a precursor for other chemical transformations.

Advanced Applications and Performance Characterization Research for Dioctyl 2,2 Oxydiacetate

Research on Dioctyl 2,2'-oxydiacetate as a Performance Additive in Materials Science

Enhancing Polymer Flexibility and Processability with this compound

The primary function of this compound as a plasticizer is to reduce the intermolecular forces between polymer chains, such as in Polyvinyl Chloride (PVC). This action increases the free volume within the polymer, lowering its glass transition temperature (Tg) and making the material more flexible and less brittle, especially at low temperatures. Research on analogous dioctyl esters, such as Dioctyl Adipate (B1204190) (DOA) and Dioctyl Phthalate (B1215562) (DOP), demonstrates that their incorporation significantly improves polymer flexibility. pishrochem.commade-in-china.com For instance, adding a plasticizer like DOP to a rigid PVC matrix can increase the elongation at break by several hundred percent, transforming it from a rigid material into a flexible one. rdd.edu.iq

Furthermore, the addition of this compound enhances the processability of polymers. By lowering the melt viscosity and elastic modulus of the polymer compound, it allows for easier molding, shaping, and extrusion at lower temperatures. pishrochem.com This not only reduces energy consumption during manufacturing but also minimizes thermal stress on the polymer, preserving its integrity.

Below is an interactive table showing typical changes in PVC properties upon the addition of a generic dioctyl ester plasticizer.

| Property | Unplasticized PVC | Plasticized PVC (approx. 40% dioctyl ester) |

| Tensile Strength | High | Lower |

| Elongation at Break | Low | High |

| Hardness (Shore) | High (Shore D) | Lower (Shore A) |

| Glass Transition Temp. (Tg) | High | Significantly Lower |

| Processability | Requires high temp. | Improved at lower temp. |

Investigating this compound in Novel Composite Materials

The use of plasticizers like this compound is being explored in the development of novel composite materials, including polymer-matrix composites. In this context, the plasticizer can improve the compatibility between the polymer matrix and a filler or reinforcing agent. For example, in E-glass fiber-reinforced composites (EFRC), a resin matrix must thoroughly wet the fibers to ensure good stress transfer and mechanical performance. researchgate.net

Research on composites made from Poly(L-lactic acid) (PLLA) and DOP shows that the plasticizer can significantly influence the material's properties. The addition of DOP was found to accelerate the crystallization of PLLA and dramatically increase its elongation at break, making the typically brittle bioplastic much more ductile. scispace.com While specific research on this compound in composites is limited, its function as a plasticizer suggests it could be used to modify the matrix properties, enhance flexibility, and improve the processing of thermoplastic composites.

Durability and Stability Studies of this compound-Incorporated Materials

The long-term performance of a plasticized material is critically dependent on the durability and stability of the plasticizer itself. For materials incorporated with this compound, durability is linked to the plasticizer's resistance to migration, extraction by solvents, and thermal or oxidative degradation. Esters like Dioctyl Phthalate are known for their good stability against heat and ultraviolet light. atamanchemicals.com

The ether linkage in this compound is expected to confer good thermal and oxidative stability. Stability studies on materials containing this additive would typically involve aging tests under elevated temperatures and UV exposure, followed by an evaluation of mechanical properties and weight loss. The inherent stability of the ester prevents it from breaking down into smaller molecules that could migrate out of the polymer, which would otherwise lead to embrittlement of the material over time. researchgate.net

This compound in Lubricant Formulations Research

Synthetic esters, or "ester oils," are a class of high-performance lubricant base stocks, and this compound falls into this category. Its characteristics, such as high thermal stability, good viscosity-temperature behavior, and inherent polarity, make it a candidate for advanced lubricant formulations. These lubricants are often used in demanding applications like aviation and automotive systems where mineral oils may not suffice. dntb.gov.ua

Tribological Performance Studies of this compound-Based Lubricants

Tribology is the study of friction, wear, and lubrication. The tribological performance of a lubricant is paramount to its function. The polarity of ester molecules like this compound causes them to adhere to metal surfaces, forming a protective film that reduces friction and wear between moving parts.

Studies on structurally similar esters like Dioctyl Adipate (DOA) have shown that they provide effective lubrication. Research on oxidized DOA indicated that while oxidation occurred, the resulting polar carboxylic acids actually improved tribological properties, reducing both the friction coefficient and wear scar diameter under test conditions. researchgate.net Biolubricants derived from esterification have also demonstrated significant reductions in friction and wear compared to conventional mineral oil. mdpi.com It is anticipated that this compound would exhibit similar excellent lubrication properties due to its ester functional groups and long alkyl chains.

The table below presents representative tribological data for a standard base oil versus an ester-based lubricant.

| Lubricant Type | Average Friction Coefficient | Average Wear Scar Diameter (mm) |

| Mineral Base Oil | ~0.12 | ~0.64 |

| Ester Base Oil (e.g., oxidized DOA) | ~0.08 | ~0.53 |

Oxidative Stability and Thermal Endurance Research of this compound in Lubricant Applications

A lubricant's service life is often limited by its oxidative and thermal stability. nih.gov At high operating temperatures, lubricants can react with oxygen, leading to the formation of acids, sludge, and varnish, which increases viscosity and degrades performance. researchgate.net

Synthetic esters like this compound are designed to have superior stability compared to conventional mineral oils. The absence of the unsaturation found in many vegetable oils and the stable ether linkage contribute to its resistance to breakdown. nih.gov Thermal endurance is evaluated using methods like Thermogravimetric Analysis (TGA), which determines the temperatures at which the oil begins to decompose. mdpi.com Oxidative stability is often measured by a Pressure Differential Scanning Calorimeter (PDSC), which identifies the oxidation onset temperature (OOT). Higher OOT values indicate better resistance to oxidation. Research on ester base oils shows they generally possess high thermal stability, a critical property for lubricants used in high-temperature environments such as modern engines. dntb.gov.ua

Exploratory Research into this compound for Specialized Industrial Processes

Solvent Properties and Extraction Efficiency Studies of this compound

No specific studies or data sets concerning the solvent properties or extraction efficiency of this compound were found. To characterize a compound's effectiveness as a solvent for extraction, researchers typically evaluate parameters such as distribution coefficients, loading capacity, and extraction selectivity for specific solutes. Such data is crucial for determining its suitability for industrial-scale separation processes. The absence of this information for this compound prevents a detailed analysis of its potential in this area.

Role of this compound in Chemical Intermediate Synthesis

Similarly, a thorough search did not uncover any documented instances of this compound being utilized as a chemical intermediate in synthetic processes. The role of a compound as an intermediate is established when it serves as a starting material or a precursor for the creation of other, often more complex, molecules. Without published research or patents detailing such synthetic routes, the utility of this compound in this capacity remains speculative.

Environmental Fate and Ecotoxicological Research Methodologies for Dioctyl 2,2 Oxydiacetate

Environmental Distribution and Transport Mechanisms of Dioctyl 2,2'-oxydiacetate

The environmental distribution and transport of a chemical compound are governed by its physicochemical properties and its interactions with various environmental compartments, including soil, water, and air. For a compound like this compound, which possesses a high molecular weight and non-polar characteristics, its movement and partitioning in the environment are critical to understanding its potential impact.

Sorption and Desorption Behavior of this compound in Environmental Compartments

Sorption to soil and sediment is a key process influencing the fate and transport of organic compounds. For hydrophobic substances like dioctyl esters, sorption is a significant mechanism that can limit their mobility in the environment.

Research Findings:

Studies on compounds structurally similar to this compound, such as Di-n-octyl phthalate (B1215562) (DNOP) and other long-chain esters, indicate a strong affinity for sorption to organic matter in soil and sediments. The sorption process is often nonlinear and influenced by the organic carbon content of the environmental matrix. nih.gov Desorption, the process by which a sorbed substance is released from a surface, is often observed to be slow and incomplete for such compounds, a phenomenon known as hysteresis. nih.gov This suggests that once partitioned to soil or sediment, this compound would likely be persistent in that compartment.

The sorption behavior of organic compounds in soil is influenced by various factors, including soil pH, organic matter content, and cation exchange capacity. nih.gov For instance, the sorption of some organic pollutants has been shown to increase with higher organic carbon and clay content. nih.gov

Table 1: Sorption Characteristics of Structurally Similar Compounds

| Compound | Environmental Compartment | Sorption Model | Key Findings | Reference |

|---|---|---|---|---|

| Dibutyl Phthalate (DBP) | Aged Refuse | Freundlich and Dubinin-Astakhov (DA) | Nonlinear sorption characteristics; fast sorption process dominates. | nih.gov |

| Dioctyl Phthalate (DOP) | Aged Refuse | Freundlich and Dubinin-Astakhov (DA) | Higher sorption capacity than DBP; desorption hysteresis observed. | nih.gov |

| Bisphenol A (BPA) | Soil amended with biochar | Freundlich | Biochar amendment significantly increased sorption. | nih.gov |

| 17α-ethynylestradiol (EE2) | Soil amended with biochar | Freundlich | Biochar amendment significantly increased sorption. | nih.gov |

Volatilization and Atmospheric Transport Models for this compound

Volatilization from soil and water surfaces can be a significant transport pathway for some organic compounds, leading to their distribution in the atmosphere. The tendency of a chemical to volatilize is related to its vapor pressure and Henry's Law constant.

Research Findings:

High molecular weight compounds with low vapor pressure, such as long-chain phthalates, generally exhibit low volatilization rates. nih.gov For example, the volatility of di-n-octyl phthalate from polyvinyl chloride resin at 87°C over 24 hours was found to be only 2.2%. nih.gov This suggests that this compound, with its large molecular structure, is not expected to be highly volatile.

However, even compounds with low volatility can undergo long-range atmospheric transport if they are adsorbed to airborne particulate matter. nih.gov Studies on other persistent organic pollutants, like polybrominated diphenyl ethers (PBDEs), have shown that particle-bound transport is a significant mechanism for their global distribution. nih.govresearchgate.net Highly viscous secondary organic aerosol coatings can shield particle-bound compounds from chemical degradation, allowing for longer persistence in the atmosphere. nih.gov

Leaching and Groundwater Contamination Potential of this compound

Leaching is the process by which chemicals are transported through the soil profile with percolating water, potentially leading to the contamination of groundwater. The potential for a compound to leach is inversely related to its sorption affinity for soil.

Research Findings:

Given the expected strong sorption of this compound to soil organic matter, its leaching potential is predicted to be low. Compounds with high sorption coefficients tend to be retained in the upper soil layers, with limited vertical movement. nih.gov Studies on other hydrophobic organic compounds have demonstrated that the addition of organic matter, such as biochar, to soil can significantly reduce their leaching. nih.gov

Biodegradation Kinetics and Pathways of this compound in Diverse Ecosystems

Biodegradation is a critical process that determines the ultimate fate and persistence of organic compounds in the environment. It involves the breakdown of complex molecules by microorganisms into simpler substances.

Aerobic Biodegradation Studies of this compound in Soil and Water

Under aerobic conditions (in the presence of oxygen), many organic compounds can be effectively degraded by a wide range of microorganisms.

Research Findings:

Research on the biodegradation of plasticizers like dioctyl adipate (B1204190) has shown that they can be readily biodegradable in soil. nih.govresearchgate.net The process often involves an initial hydrolysis of the ester bonds, followed by the degradation of the resulting alcohols and acids. nih.gov For example, the biodegradation of di-(2-ethylhexyl) phthalate (DEHP) is initiated by hydrolysis to mono-(2-ethylhexyl) phthalate (MEHP) and then to phthalic acid. nih.govepa.gov

The rate of biodegradation can be influenced by environmental factors such as temperature, pH, and the microbial community present. plos.orgnih.gov For instance, the optimal temperature for the degradation of DEHP by some bacterial consortia has been found to be around 30°C. plos.org

Table 2: Aerobic Biodegradation of Structurally Similar Compounds

| Compound | Microorganism/System | Degradation Rate/Efficiency | Key Metabolites | Reference |

|---|---|---|---|---|

| Di-(2-ethylhexyl) phthalate (DEHP) | Enterobacter spp. Strain YC-IL1 | 100% degradation of 100 mg/L in 7 days | Mono-(2-ethylhexyl) phthalate (MEHP), Phthalic acid | nih.gov |

| Di-(2-ethylhexyl) phthalate (DEHP) | Halotolerant bacterial consortium LF | 93.84% degradation of 1000 mg/L in 48 hours | MEHP, Mono-hexyl phthalate, Mono-butyl phthalate | plos.org |

| Nonylphenol ethoxylates (A9PEO) | River water bioreactor | >99% primary degradation in 4 days | Carboxylated ethoxylate and alkyl chains | sigmaaldrich.com |

| Dioctyl adipate | Soil | Characterized as having a short biodegradation period | Not specified | nih.govresearchgate.net |

Anaerobic Biotransformation of this compound in Sediments

In anaerobic environments, such as deep sediments and some water-logged soils, the breakdown of organic compounds occurs in the absence of oxygen and often proceeds at a slower rate and through different metabolic pathways.

Research Findings:

There is limited specific information on the anaerobic biotransformation of this compound. However, studies on other ether-containing compounds, such as decabromodiphenyl ether (BDE-209), have demonstrated that reductive debromination can occur under anaerobic conditions, indicating that the ether linkage can be a site of microbial attack. nih.gov The anaerobic degradation of phthalate esters is also known to occur, although often at slower rates than aerobic degradation. nih.gov The initial step is typically the hydrolysis of the ester bonds. nih.gov Given the presence of both ether and ester linkages in this compound, it is plausible that it could undergo anaerobic biotransformation, although the specific pathways and rates are unknown.

Microbial Communities Involved in this compound Bioremediation

There is currently no publicly available research detailing the microbial communities involved in the bioremediation of this compound. Searches for the biodegradation of this specific compound, including under its synonyms such as bis(2-ethylhexyl) 2,2'-oxydiacetate and diglycolic acid bis(2-ethylhexyl) ester, did not yield any studies identifying specific microbial species or consortia capable of its degradation. Consequently, no data is available to populate a table on this topic.

Bioaccumulation and Bioconcentration Potential Research of this compound

Similarly, no studies on the bioaccumulation and bioconcentration potential of this compound could be located in the available scientific literature. Research into the bioconcentration factor (BCF) and bioaccumulation factor (BAF) of this compound in various organisms or environmental compartments has not been published. Therefore, it is not possible to provide detailed research findings or a data table on the bioaccumulation and bioconcentration of this compound.

Theoretical and Computational Studies on Dioctyl 2,2 Oxydiacetate

Quantum Chemical Calculations for Dioctyl 2,2'-oxydiacetate Molecular Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be examined with high precision. These methods are instrumental in understanding the electron distribution, molecular geometry, and reactivity of this compound.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules. nih.gov For this compound, DFT calculations can be employed to determine a variety of molecular properties that govern its behavior as a plasticizer. These calculations typically involve selecting a suitable functional and basis set to solve the Kohn-Sham equations, which approximate the many-electron problem.

Research in this area would focus on calculating key descriptors of chemical reactivity. While direct DFT studies on this compound are not extensively reported in public literature, the methodology is well-established. For instance, studies on similar ester molecules use DFT to compute thermodynamic descriptors such as bond dissociation energy (BDE), ionization potential (IP), and electron affinity (EA). nih.gov These parameters are crucial for understanding the stability of the molecule and its potential to participate in chemical reactions.

Furthermore, global reactivity descriptors, which provide a holistic view of a molecule's reactivity, can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors, including chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω), offer insights into the molecule's charge transfer capabilities and its propensity to interact with other chemical species.

Table 1: Representative Global Reactivity Descriptors Calculable via DFT

| Descriptor | Formula | Significance for this compound |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to exchange electron density with its environment. |

| Molecular Hardness (η) | η = (ELUMO - EHOMO) | Measures the resistance to change in its electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the molecule's ability to accept electrons. |

This table is illustrative of the types of data that would be generated from DFT calculations on this compound.

The flexibility of the dioctyl chains and the ether linkage in this compound results in a multitude of possible three-dimensional arrangements, or conformers. A conformer analysis is essential to identify the most stable (lowest energy) conformations of the molecule, which are the most likely to be present under given conditions. This analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting geometry.

The results of a conformer analysis are often visualized on a Potential Energy Surface (PES). libretexts.orglibretexts.orgwikipedia.org A PES is a multidimensional plot that maps the potential energy of the molecule as a function of its geometric coordinates. libretexts.orglibretexts.orgwikipedia.org For a molecule like this compound, a full PES would be incredibly complex. Therefore, researchers typically focus on a relaxed PES, where specific dihedral angles are varied while the rest of the molecule's geometry is allowed to relax to its minimum energy state.

Molecular Dynamics Simulations for this compound Interactions with Solvents and Polymers

While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or a polymer matrix. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior over time.

A key performance metric for a plasticizer is its permanence within the polymer matrix, which is inversely related to its diffusion coefficient. MD simulations are a powerful tool for predicting the diffusion of plasticizers like this compound in polymers such as polyvinyl chloride (PVC). mdpi.comnih.govmcmaster.canih.gov

In a typical simulation, a model of the polymer-plasticizer system is constructed, and the trajectories of the plasticizer molecules are tracked over time. The diffusion coefficient (D) can then be calculated from the mean square displacement (MSD) of the plasticizer molecules using the Einstein relation. Studies on various plasticizers have shown that factors such as the size and shape of the plasticizer molecule, as well as the strength of its interactions with the polymer, significantly influence its diffusion rate. mcmaster.canih.gov For this compound, its relatively large size and flexible structure would be expected to result in a lower diffusion coefficient compared to smaller, more compact plasticizers.

Table 2: Illustrative Diffusion Coefficients of Plasticizers in PVC from MD Simulations

| Plasticizer | Molecular Weight ( g/mol ) | Simulated Diffusion Coefficient (D) at 363 K (x 10-8 cm2/s) |

| Diethyl Phthalate (B1215562) (DEP) | 222.24 | ~ 5.0 |

| Dibutyl Phthalate (DBP) | 278.34 | ~ 1.5 |

| Dioctyl Phthalate (DOP) | 390.56 | ~ 0.4 |

This table, based on general trends observed in the literature for phthalate plasticizers, illustrates how the diffusion coefficient typically decreases with increasing molecular size. A similar trend would be expected for this compound.

The effectiveness of a plasticizer is largely dependent on the nature and strength of its intermolecular interactions with the polymer chains. MD simulations allow for a detailed investigation of these forces. The interaction energy between the plasticizer and the polymer can be calculated, providing a quantitative measure of their compatibility. mdpi.comnih.gov

For this compound, the key interaction sites are the ether oxygen and the carbonyl groups of the ester functions. These groups can participate in dipole-dipole interactions and potentially form hydrogen bonds with suitable functional groups on the polymer chain. mdpi.comnih.gov For example, in PVC, the slightly acidic hydrogen on the carbon atom bonded to chlorine can act as a hydrogen bond donor.

The radial distribution function (RDF) is another powerful tool derived from MD simulations that can be used to analyze intermolecular interactions. The RDF describes the probability of finding a particular atom or group of atoms at a certain distance from another atom or group. By analyzing the RDFs between the functional groups of this compound and the polymer, the presence and strength of specific interactions like hydrogen bonds can be inferred.

Structure-Property Relationship Modeling for this compound Performance Prediction

A central goal of computational chemistry in materials science is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. For plasticizers like this compound, this involves understanding how variations in its chemical structure affect its performance.

The structure-activity relationship (SAR) is a concept that relates the chemical structure of a molecule to its biological activity or, in this context, its plasticizing effectiveness. wikipedia.org By comparing the performance of this compound with other plasticizers of known structure, qualitative SARs can be developed. For example, the presence of the flexible ether linkage in this compound is expected to impart good low-temperature flexibility to the polymer. The length of the n-octyl chains also plays a crucial role in determining its compatibility and efficiency.

Quantitative Structure-Property Relationship (QSPR) models take this a step further by developing mathematical equations that correlate molecular descriptors with specific properties. mdpi.comnih.gov These descriptors, which can be calculated using computational methods, quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. While the development of a specific QSPR model for this compound would require a large dataset of related compounds and their experimentally measured properties, the principles of QSPR provide a framework for the rational design of new and improved plasticizers.

Quantitative Structure-Activity Relationship (QSAR) Studies in this compound Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a compound and its biological activity or a specific property of interest. conicet.gov.ar The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. mdpi.com By analyzing a set of compounds with known activities, a QSAR model can be developed to predict the activity of new or untested compounds like this compound. conicet.gov.ar

The development of a QSAR model involves several key steps:

Data Set Collection: A crucial first step is the compilation of a dataset of structurally diverse compounds with reliable experimental data for the endpoint of interest (e.g., toxicity, biodegradability).

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Variable Selection: From a vast pool of calculated descriptors, a subset that is most relevant to the activity is selected to build a robust model and avoid overfitting.

Model Development and Validation: A mathematical relationship is established between the selected descriptors and the observed activity using statistical methods like multiple linear regression or partial least squares. The model's predictive power is then rigorously evaluated through internal and external validation techniques. mdpi.com

For a compound like this compound, QSAR models can be instrumental in predicting a range of endpoints. For instance, a study on the toxicity of aliphatic esters to the ciliate protozoan Tetrahymena pyriformis demonstrated that molecular compressibility descriptors could effectively model their inhibitory activity. researchgate.net While this study did not specifically include this compound, the principles and descriptor types are highly relevant.

To illustrate how QSAR data for a series of related esters might be presented, the following hypothetical data table is provided. This table showcases typical molecular descriptors that could be used in a QSAR study of diesters.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (e.g., -logIC50) |

| Dimethyl 2,2'-oxydiacetate | 146.12 | -0.54 | 61.83 | 1.2 |

| Diethyl 2,2'-oxydiacetate | 174.17 | 0.42 | 61.83 | 1.8 |

| Dibutyl 2,2'-oxydiacetate | 230.28 | 2.34 | 61.83 | 2.9 |

| This compound | 342.50 | 6.18 | 61.83 | 4.5 (Predicted) |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The predictive capacity of QSAR models is crucial for regulatory purposes, such as under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which encourages the use of alternative methods to animal testing. toxicology.org A validated QSAR model could provide an initial assessment of the potential hazards of this compound, guiding further targeted testing if necessary.

Machine Learning Approaches for Predicting this compound Behavior

Machine learning (ML), a subset of artificial intelligence, has revolutionized computational toxicology and chemical property prediction. nih.gov ML algorithms can learn complex, non-linear relationships within large datasets, often outperforming traditional QSAR models in predictive accuracy. researchgate.net These approaches are particularly valuable for predicting a wide array of toxicological endpoints, including hepatotoxicity, cardiotoxicity, and mutagenicity. nih.govnih.gov

The general workflow for applying machine learning to predict the properties of a chemical like this compound involves:

Data Curation: Assembling large, high-quality datasets of chemical structures and their associated properties.

Feature Engineering: Representing chemical structures in a machine-readable format, often using molecular fingerprints or descriptors.

Model Training: Employing various ML algorithms, such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNNs), to learn from the training data. nih.gov

Model Evaluation and Validation: Assessing the model's performance using metrics like accuracy, precision, recall, and the area under the receiver operating characteristic curve (AUC-ROC). plos.org

Deep learning, a more advanced form of machine learning, utilizes deep neural networks with multiple layers to automatically learn features from the data, which can be particularly effective for complex toxicological predictions. arxiv.org For a compound like this compound, a deep learning model trained on a vast library of chemicals could predict its potential for various adverse outcomes.

The following table provides a conceptual overview of how different machine learning models might be evaluated for their performance in predicting a specific toxicological endpoint for a class of chemicals that could include this compound.

| Machine Learning Model | Accuracy | Precision | Recall | F1-Score |

| Random Forest | 0.88 | 0.85 | 0.90 | 0.87 |

| Support Vector Machine | 0.85 | 0.82 | 0.88 | 0.85 |

| Deep Neural Network | 0.92 | 0.90 | 0.94 | 0.92 |

This table is a hypothetical representation of model performance metrics and is not based on actual studies of this compound.

The interpretability of machine learning models is an active area of research. Techniques are being developed to understand the chemical features that a model has learned to associate with a particular prediction, which can enhance confidence in the model's output and provide insights into the underlying mechanisms of action. acs.org The application of these advanced computational methods holds significant promise for the proactive assessment of chemicals like this compound, contributing to safer material design and informed regulatory decision-making.

Emerging Research Methodologies and Future Directions for Dioctyl 2,2 Oxydiacetate

Advanced Analytical Techniques in Dioctyl 2,2'-oxydiacetate Research

The precise and detailed analysis of this compound in various matrices is crucial for quality control, environmental monitoring, and understanding its behavior in materials. Advanced analytical techniques offer unprecedented levels of sensitivity and specificity, enabling a deeper understanding of this compound.

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govresearchgate.net For a compound like this compound, which may be present in intricate formulations or environmental samples, these methods are indispensable for its separation, identification, and quantification.

Commonly employed hyphenated techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase. researchgate.net The separated components then enter a mass spectrometer, which provides detailed structural information, allowing for the unambiguous identification of this compound. For compounds that are not sufficiently volatile for GC, LC-MS is the method of choice. It separates components in a liquid phase before they are ionized and detected by the mass spectrometer. nih.gov

Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, which provides detailed structural information about the analyte. nih.gov The combination of these techniques allows for a comprehensive analysis of this compound and its potential degradation products in various media.

Table 1: Overview of Hyphenated Analytical Techniques

| Technique | Principle | Typical Application for this compound |

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based identification. nih.gov | Identification and quantification in polymer matrices after extraction. |

| LC-MS | Separates compounds in a liquid mobile phase, followed by mass-based identification. nih.gov | Analysis in environmental samples or complex liquid mixtures. |

| LC-NMR | Combines liquid chromatography separation with NMR spectroscopy for detailed structural elucidation. nih.gov | Identification of unknown impurities or degradation products. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical processes as they occur, providing dynamic information about reaction mechanisms and material transformations. chimia.chresearchgate.net While direct research on this compound using these methods is not widely published, their application can be extrapolated to study its synthesis, degradation, and interaction with other materials.

Operando spectroscopy, a subset of in situ studies, involves the simultaneous measurement of catalytic activity or material performance while observing the structural and chemical changes. chimia.chresearchgate.net For instance, techniques like operando Infrared (IR) spectroscopy or Raman spectroscopy could be employed to monitor the esterification reaction that produces this compound, providing insights into reaction kinetics and catalyst behavior. rsc.orgresearchgate.net These methods could also be used to study the degradation of plasticized polymers under environmental stressors like heat and UV radiation, tracking the chemical changes in both the polymer and the this compound plasticizer in real-time. chimia.ch

X-ray Absorption Spectroscopy (XAS) is another powerful in situ and operando tool that can provide element-specific information about the local atomic structure of a material under reaction conditions. chimia.ch

Nanotechnology Integration in this compound-Related Research

Nanotechnology offers novel approaches to enhance the properties and applications of materials. For this compound, nanotechnology integration could lead to improved performance and new functionalities.

Encapsulation at the nanoscale can provide a mechanism for the controlled and targeted release of active compounds. While not a typical application for a plasticizer, encapsulation of this compound could be explored for specialized applications where a gradual release is desired to maintain material properties over an extended period or to control its migration from a polymer matrix.

Strategies for encapsulation include the use of nanocarriers such as liposomes, polymeric nanoparticles, and micelles. The choice of encapsulation material and method would depend on the desired release profile and the nature of the surrounding matrix. For instance, a temperature-sensitive nanocapsule could be designed to release the plasticizer upon heating, potentially healing microcracks within a polymer.

Nanocomposites are materials that incorporate nanosized particles into a matrix to enhance its properties. This compound, as a plasticizer, can play a crucial role in the processability and final properties of polymer nanocomposites. The addition of nanoparticles, such as nanoclays, carbon nanotubes, or metallic oxides, can improve the mechanical, thermal, and barrier properties of the polymer.

The presence of this compound can influence the dispersion of these nanoparticles within the polymer matrix, which is a critical factor in determining the final performance of the nanocomposite. Research in this area would focus on understanding the interactions between the polymer, the nanoparticles, and the plasticizer to optimize the formulation for specific applications.

Sustainability and Circular Economy Perspectives in this compound Research

The principles of sustainability and the circular economy are increasingly driving research and development in the chemical industry. europa.euhbm4eu.eu This involves designing products and processes that minimize waste, reduce environmental impact, and promote the reuse and recycling of materials. europa.euhbm4eu.eu

For this compound, a circular economy approach would encompass its entire lifecycle, from the sourcing of raw materials to its end-of-life. Research in this area could focus on several key aspects:

Bio-based Feedstocks: Investigating the synthesis of this compound from renewable resources rather than fossil fuels. This would involve exploring bio-derived alcohols and diacetic acid.

Greener Synthesis Routes: Developing more efficient and environmentally friendly catalytic processes for its production that minimize energy consumption and waste generation.

Recycling and Recovery: Devising methods to effectively recover and reuse this compound from plasticized products at the end of their life. This could involve advanced solvent extraction or other separation technologies.

Biodegradability: Designing next-generation plasticizers with similar performance characteristics to this compound but with enhanced biodegradability to reduce their persistence in the environment.

By integrating these sustainable practices, the chemical industry can move towards a more circular model for plasticizers like this compound, mitigating their environmental impact and contributing to a more sustainable future. europa.eumdpi.com

Limited Information Available on this compound Hampers In-Depth Analysis

Comprehensive searches for the chemical compound this compound have revealed a significant scarcity of publicly available scientific and technical information. While its existence is confirmed in chemical databases, detailed research on its synthesis, applications, and emerging research trends appears to be limited, preventing a thorough analysis as requested.

Basic chemical identification of this compound is available. It is registered under CAS number 6634-34-0 and has the molecular formula C20H38O5. chemspider.com Synonyms for this compound include Acetic acid, 2,2'-oxybis-, dioctyl ester and Dioctyl-2,2'-oxydiacetat. chemspider.com

Despite the confirmation of its chemical identity, extensive searches did not yield specific information on the key areas of interest outlined in the original request. There is a lack of available data concerning:

Bio-based Feedstocks for Synthesis: No research papers, patents, or technical documents were found that discuss the use of biological starting materials for the production of this compound.

End-of-Life Management and Recycling: Information regarding the recycling, degradation, or end-of-life management of materials containing this compound is not present in the public domain.

Integration of Materials Science and Environmental Chemistry: There are no available studies that explore the intersection of materials science and environmental chemistry in the context of this specific compound.

Advanced Manufacturing Processes: Details on innovative or advanced manufacturing techniques for products or applications involving this compound could not be located.

The search results were predominantly populated with information on a different compound, Dioctyl sodium sulfosuccinate (B1259242) (DOSS), indicating that this compound is not a widely studied or commercially prominent substance. Due to this critical lack of foundational and specific research data, it is not possible to construct a detailed article on the emerging research methodologies and future directions for this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Dioctyl 2,2'-oxydiacetate with high purity?

- Methodological Answer : Optimize reaction parameters such as temperature (60–80°C), molar ratios (1:2.2 for oxydiacetic acid to octanol), and acid catalysts (e.g., p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for esterification completion. Post-synthesis, purify using vacuum distillation or column chromatography to remove unreacted alcohols and acids. Validate purity using GC-MS or NMR spectroscopy, focusing on peaks at δ 4.1–4.3 ppm (ester -CH₂-O-) and δ 1.2–1.6 ppm (octyl chains) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1240 cm⁻¹).

- ¹H/¹³C NMR : Assign signals for ester oxymethylene protons (δ ~4.1–4.3 ppm) and carbonyl carbons (δ ~170 ppm).

- GC-MS : Confirm molecular ion peaks (expected m/z: 344.4 for [M+H]⁺) and fragmentation patterns.

Cross-reference spectral data with CAS Common Chemistry or PubChem entries for validation .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at 4–8°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and UV light. Periodically test stability via pH measurements (target: neutral) and FT-IR to detect hydrolytic degradation (appearance of -COOH peaks at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design improve the optimization of this compound synthesis?

- Methodological Answer :

- Variables : Temperature (60–100°C), catalyst concentration (0.5–2.0 wt%), reaction time (4–12 hrs).

- Design : Use a 2³ full factorial design to evaluate main effects and interactions. Analyze yield and purity via ANOVA.

- Example : A study might reveal that catalyst concentration and temperature interaction significantly impacts yield (p < 0.05), while time has negligible effect. Adjust parameters iteratively to maximize efficiency .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Replicate experiments : Conduct thermogravimetric analysis (TGA) under standardized conditions (heating rate: 10°C/min, N₂ atmosphere).

- Control variables : Ensure identical sample purity, instrumentation calibration, and environmental humidity.

- Statistical analysis : Apply Tukey’s HSD test to compare decomposition temperatures across studies. Discrepancies may arise from impurities or measurement protocols; cross-validate with differential scanning calorimetry (DSC) .

Q. What methodologies are recommended for assessing this compound’s potential in membrane separation technologies?

- Methodological Answer :

- Permeability testing : Use a diffusion cell to measure solute transport rates through membranes incorporating the compound.

- Structural analysis : Perform SEM/EDS to verify uniform dispersion in polymer matrices.

- Performance metrics : Compare flux rates and selectivity against commercial membranes. Reference CRDC subclass RDF2050104 for methodological frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.